molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B089812 2-Methylpentane CAS No. 107-83-5

2-Methylpentane

Cat. No.: B089812
CAS No.: 107-83-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Description

2-Methylpentane, also known as isohexane, is a branched-chain alkane with the molecular formula C6H14. It is a structural isomer of hexane, characterized by a methyl group bonded to the second carbon atom in a pentane chain. This compound is a colorless, odorless liquid at room temperature and is commonly used in various industrial applications due to its chemical properties .

Mechanism of Action

Target of Action

2-Methylpentane, also known as isohexane, is a branched-chain alkane . It is a structural isomer of hexane, composed of a methyl group bonded to the second carbon atom in a pentane chain It has been used in studies involving the functionalization of aliphatic c–h bonds .

Mode of Action

For instance, it has been used in studies involving the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products .

Biochemical Pathways

It is known that structurally diverse saturated hydrocarbons like this compound occur frequently and abundantly in microbial habitats . A diversity of enrichment and pure cultures of microorganisms which originate from such environments and degrade saturated hydrocarbons under strictly anoxic conditions have been characterized physiologically and phylogenetically .

Pharmacokinetics

It is known that this compound is a volatile compound with a boiling point of 60 to 62 °c , suggesting that it could be rapidly absorbed and distributed in the body through inhalation.

Result of Action

It is known that this compound is mainly used in studies involving the functionalization of aliphatic c–h bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable, and its vapor/air mixtures are explosive . Therefore, it should be handled in a closed system with ventilation and explosion-proof electrical equipment and lighting .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentane is primarily synthesized through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). The process involves the conversion of acetone to MIBK via aldol polymerization, followed by the catalytic hydrodeoxygenation of MIBK to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced from light naphtha. The process includes several steps:

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.

    Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

2-Methylpentane is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • Isopentane
  • 3-Methylpentane
  • 3-Ethylpentane
  • 2-Methylhexane
  • 3-Methylhexane

Comparison: 2-Methylpentane is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to its isomers, it has a different boiling point, density, and reactivity, making it suitable for specific applications where other isomers might not be as effective .

Properties

IUPAC Name

2-methylpentane
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InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C
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Molecular Formula

C6H14, Array
Record name ISOHEXANE
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DSSTOX Substance ID

DTXSID4029143
Record name 2-Methylpentane
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Molecular Weight

86.18 g/mol
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Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F
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Flash Point

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F
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Solubility

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none
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Density

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66
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Vapor Density

3.00 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg
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Color/Form

Colorless liquid, Liquid or oil

CAS No.

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5
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Record name 2-METHYLPENTANE
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Melting Point

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F
Record name ISOHEXANE
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Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-4-phenyl-1H-imidazole-5-carbonyl chloride (intermediate 4) (0.80 g) in anhydrous NMP (2 mL) was added to aminomalononitrile p-toluenesulfonate (0.92 g) in anhydrous NMP (10 mL). The resultant mixture was stirred for 24 hours. The mixture was poured into water (10 mL), extracted with EtOAc (3×20 mL), organics combined and further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL) then brine (10 mL). Organics were dried (MgSO4) and evaporated to give a pale gum. Trituration with isohexane (5 mL) gave the title compound as a white solid (650 mg, 68%);
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve a mixture of (S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine (330 mg, 0.82 mmol), phenylboronic acid (100 mg, 0.82 mmol), tetakis(triphenylphosphine)palladium (0) (50 mg, 0.04 mmol), 2 N sodium carbonate solution (0.5 mL, 3.3 mmol) in 15:85 ethylene glycol dimethyl ether:methanol (8 mL) and heat in microwave (CEM Discover, 200W) at 80° C. for 20 min. Concentrate to a residue and dissolve in chloroform and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate, and chromatograph on silica gel, eluting with 0:100 to 10:90 methanol:chloroform, then second column eluting with 0:100 to 50:50 ethyl acetate:2-methylpentane) to give the title compound as a residue. Treatment of the residue essentially as described in Example 1 gives the title compound as its hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 8.32 (1H, d, J=1.96 Hz), 8.12 (1H, dd, J=9.05, 2.20 Hz), 7.71-7.77 (2H, m), 7.64 (2H, d, J=7.58 Hz), 7.54 (1H, dd, J=8.31, 2.20 Hz), 7.47 (2H, t, J=7.58 Hz), 7.37 (1H, d, J=7.34 Hz), 6.93 (1H, d, J=9.05 Hz), 4.36 (2H, d, J=4.65 Hz), 4.09-4.16 (1H, m), 3.91-4.00 (2H, m), 3.82-3.89 (1H, m), 3.71-3.80 (1H, m), 2.50-2.56 (1H, m), 2.37-2.45 (1H, m), MS (ES): m/z=398 [M+].
Name
(S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetakis(triphenylphosphine)palladium (0)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Stir a mixture of (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester (10.4 g, 55.7 mmol) and 2,4-dichloroacetophenone (10.5 g, 55 mmol) in dry toluene (400 mL) at 110° C. for 48 h. Concentrate and dissolve the residue in methanol (160 mL), add sodium borohydride (3.37 g, 89 mmol) slowly and stir for 20 min. Add 1 N sodium hydroxide (200 mL) and extract with diethyl ether. Combine the organic layers, wash with water, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give (S)-3-[1-(2,4-dichlorophenyl)-ethylamino]-pyrrolidine-1-carboxylic acid tert-butyl ester (5.6 g, 28%). 1H NMR (300 MHz, CDCl3) δ 7.41-7.51 (1H, m), 7.34 (1H, s), 7.24 (1H, dd, J=8.38, 1.98 Hz), 4.21-4.36 (1H, m), 3.42-3.57 (2H, m), 3.21-3.33 (1H, m), 3.04-3.15 (1H, m), 2.88-3.03 (1H, m), 1.96-2.05 (1H, m), 1.63-1.72 (1H, m), 1.37-1.47 (9H, m), 1.30 (3H, dd, J=6.59, 1.51 Hz), MS (ES): m/z=359[M+].
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentane
Reactant of Route 2
2-Methylpentane
Reactant of Route 3
2-Methylpentane
Reactant of Route 4
2-Methylpentane
Reactant of Route 5
2-Methylpentane
Reactant of Route 6
2-Methylpentane
Customer
Q & A

ANone: 2-Methylpentane has a molecular formula of C₆H₁₄ and a molecular weight of 86.18 g/mol.

A: Yes, research has investigated the Raman spectra of this compound under high pressure (0-1.5 GPa) and at 26°C. [] This study identified five characteristic Raman peaks attributed to v(CH₂) and v(CH₃) stretching vibrations. The frequencies of these peaks shift to higher values with increasing pressure, enabling the use of this compound as a potential liquid pressure gauge in high-pressure experiments. []

A: Studies using a USHY zeolite catalyst have shown that steam dilution significantly influences this compound cracking. [] Steam enhances isomerization of this compound while suppressing the production of cracked products. This effect is attributed to steam's promotion of chain-propagating reactions and inhibition of chain termination via desorption.

A: this compound is often used as a probe molecule to investigate the adsorption selectivity of zeolites, particularly for separating branched alkanes. For instance, research has shown that modified H-mordenite zeolites exhibit shape-selective adsorption, preferentially adsorbing this compound over 2,2-dimethylbutane. [] This selectivity stems from the zeolite's pore size and structure, allowing the separation of these isomers.

A: Studies on steamed HY catalysts have explored the influence of EFAl on this compound cracking. [] Results suggest that removing EFAl via ammonium hexafluorosilicate enhances the total rate of first-order initiation without significantly changing the nature of framework aluminum (FAl) sites. This suggests that EFAl primarily acts as a physical barrier, blocking access to active sites, rather than directly participating in the cracking mechanism.

A: Yes, research has investigated this compound reactions on a Pt(2.9 wt%)-HNaβ-zeolite catalyst. [] Kinetic studies, examining the effects of temperature and partial pressures of hydrogen and this compound, revealed the bifunctional nature of this catalyst system. The findings indicate that the reaction likely occurs at the metal-support interface, with the adsorption of this compound being a reactive (associative) step followed by dehydrogenation to a key reaction intermediate.

A: Yes, computer models have been used to investigate the geometric factors influencing this compound's skeletal reactions (isomerization, hydrogenolysis) on various platinum surfaces. [] These studies compared theoretical calculations with experimental data, analyzing the accessibility and catalytic effectiveness of active ensembles on different platinum surfaces, particularly the reconstructed R(557) surface.

A: Yes, research has demonstrated the anaerobic biodegradation of this compound in oil sands tailings ponds. [, , , ] Indigenous microbial communities, primarily consisting of Clostridia and methanogenic Archaea, were found to degrade this compound via fumarate addition, producing methane as a byproduct.

A: Studies comparing the biodegradation of various iso-alkanes in oil sands tailings have shown that the biodegradation rates vary depending on the specific isomer and the microbial community composition. [, , ] While this compound can be degraded, albeit slowly, other isomers like 3-methylpentane appear more recalcitrant under similar conditions.

A: Both diffusive sampling and biological monitoring are viable methods for assessing occupational exposure to this compound. [, ] Diffusive samplers containing activated carbon cloth can effectively capture this compound vapors, while urinary analysis can detect 2-methyl-2-pentanol, the primary metabolite of this compound, reflecting the exposure level. [, ]

A: Yes, a validated gas chromatography (GC) method has been established for determining 4-amino-2-methylpentane. [] This method utilizes a DA-1 capillary column with specific temperature programming and a flame ionization detector. It offers good linearity, accuracy, precision, and a low quantification limit (7.21 µg/mL) for analyzing 4-amino-2-methylpentane. []

A: Yes, researchers have investigated the physicochemical properties of binary and ternary liquid mixtures containing this compound. These studies involved measuring vapor-liquid equilibria, excess volumes, densities, viscosities, and refractive indices at various temperatures and pressures. [, , , , ] This data provides valuable insights into the thermodynamic behavior and molecular interactions of liquid mixtures containing this compound.

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